REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:8][C:9]1([CH3:16])[CH2:13][CH2:12][C:11]([CH3:15])([CH3:14])O1.[Cl-].[Al+3].[Cl-].[Cl-].Cl>CCCCCCC>[CH3:8][C:9]1([CH3:16])[CH2:13][CH2:12][C:11]([CH3:15])([CH3:14])[C:5]2[CH:6]=[C:1]([OH:7])[CH:2]=[CH:3][C:4]1=2 |f:2.3.4.5|
|
Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
CC1(OC(CC1)(C)C)C
|
Name
|
|
Quantity
|
13.1 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
at room temperature for a further 16 hours
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
stirred for 0.5 hours
|
Duration
|
0.5 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the residue washed with water
|
Type
|
CUSTOM
|
Details
|
dried in-vacuo
|
Type
|
CUSTOM
|
Details
|
to give crude product
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated from the filtrate
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with 3×75 ml of ether
|
Type
|
WASH
|
Details
|
washed with saturated NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in-vacuo
|
Type
|
CUSTOM
|
Details
|
to give further crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallized from hexanes
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |